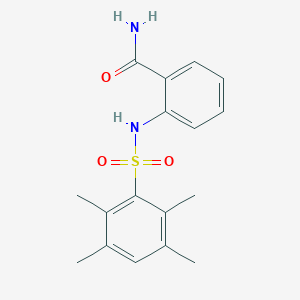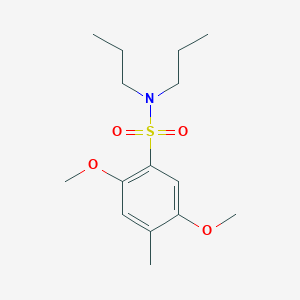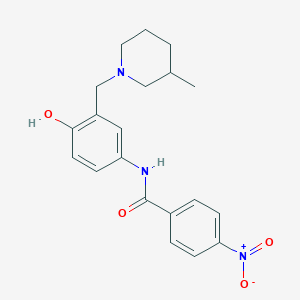
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide, also known as TMB-5, is a sulfonamide compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied extensively due to its potential therapeutic applications.
Mechanism of Action
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide inhibits CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. Additionally, 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including high solubility and stability in biological fluids. 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been shown to be effective in reducing tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide in lab experiments is its high potency and specificity for CAIX inhibition. This allows researchers to study the effects of CAIX inhibition on tumor growth and metastasis in a controlled manner. However, one limitation of using 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide is its relatively high cost compared to other CAIX inhibitors.
Future Directions
There are several future directions for research on 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide. One potential direction is the development of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide derivatives with improved pharmacokinetic properties and lower cost. Another direction is the investigation of the effects of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide on other types of cancer and bacterial infections. Additionally, the combination of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide with other anticancer drugs or antibiotics could be explored for synergistic effects. Finally, the use of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide as a diagnostic tool for imaging CAIX expression in tumors could be investigated.
Synthesis Methods
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide can be synthesized using a multi-step process that involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide in high purity.
Scientific Research Applications
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in many types of cancer cells. Inhibition of CAIX has been shown to reduce tumor growth and metastasis, making 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide a promising candidate for the development of anticancer drugs.
properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)19-15-8-6-5-7-14(15)17(18)20/h5-9,19H,1-4H3,(H2,18,20) |
InChI Key |
SQYJUTOOOAKWHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)




![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)




![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)